molecular formula C12H14O3 B1450383 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid CAS No. 1269532-55-9

3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid

Cat. No. B1450383
M. Wt: 206.24 g/mol
InChI Key: WSQHBVNMXJYDDD-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid, also known as 5-methoxy-2-methylbenzofuran-3-carboxylic acid (MMBFCA), is a naturally occurring compound found in a variety of plants and animals. MMBFCA is a member of the benzofuran family, which is a group of compounds that have a variety of biological activities. MMBFCA has been studied extensively and has shown promise in various areas of scientific research.

Scientific Research Applications

Natural Source and Bioactivity

Benzofuran compounds, including derivatives like 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid, are ubiquitous in nature and exhibit a wide range of biological activities. These compounds have been recognized for their potential in various pharmacological applications due to their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Their natural occurrence and potent biological activities have drawn significant attention from the chemical and pharmaceutical research communities, highlighting the potential of benzofuran derivatives as natural drug lead compounds. Recent discoveries include novel macrocyclic benzofuran compounds with anti-hepatitis C virus activity and compounds utilized as anticancer agents. The unique methods for constructing benzofuran rings, such as free radical cyclization cascade and proton quantum tunneling, offer innovative approaches to synthesizing complex benzofuran derivatives with potential therapeutic benefits (Miao et al., 2019).

Antimicrobial Potential

Benzofuran derivatives have been recognized for their significant antimicrobial potential. These compounds have been extensively studied for their activity against various bacterial (both Gram-positive and Gram-negative) and fungal microorganisms. The structural features of benzofurans, such as the presence of -OH, -OMe, sulfonamide, or halogen groups, have been found to contribute greatly to their therapeutic activities, often surpassing reference drugs in efficacy. This antimicrobial potential positions benzofuran scaffolds as promising candidates for developing new antimicrobial agents, addressing the urgent need for novel therapeutics in the face of increasing antibiotic resistance. Recent research has focused on exploring natural and synthetic benzofuran-based molecules for their success in antimicrobial activity, encouraging further exploration in this promising area for human health advancement (Abbas & Dawood, 2022).

properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8(12(13)14)6-9-2-3-11-10(7-9)4-5-15-11/h2-3,7-8H,4-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQHBVNMXJYDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid

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